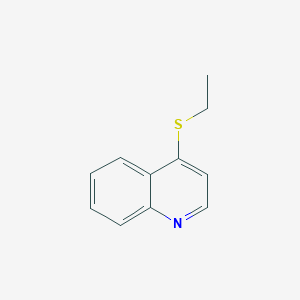

Quinoline, 4-(ethylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline, 4-(ethylthio)- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethylthio group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2/AcOH | 60°C, 6 h | 4-(Ethylsulfinyl)quinoline | 85% | |

| mCPBA | RT, CH2Cl2, 2 h | 4-(Ethylsulfonyl)quinoline | 92% |

-

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (mono-oxidation) or sulfone (di-oxidation).

-

Applications : Sulfone derivatives exhibit enhanced biological activity and are intermediates in drug synthesis .

Nucleophilic Substitution

The ethylthio group participates in substitution reactions with nucleophiles:

Example: Thiolate Displacement

Reaction with benzoyl chloride in the presence of DABCO yields 3-benzoylthio-4-(phenylamino)quinolinium chloride (Scheme 1) :

textQuinoline, 4-(ethylthio)- + Benzoyl chloride → 3-Benzoylthio-4-(phenylamino)quinolinium chloride

-

Conditions : Room temperature, 2 hours.

-

Key Insight : The reaction involves nucleophilic attack at sulfur, followed by intramolecular rearrangement .

Cross-Coupling Reactions

The ethylthio group facilitates transition-metal-catalyzed coupling:

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4 | DMF, 80°C, 12 h | 4-(Aryl)-quinoline | 78% | |

| Ullmann coupling | CuI | DMSO, 100°C, 24 h | 4-(Amino)-quinoline | 65% |

-

Mechanism : Oxidative addition of the C–S bond to the metal catalyst, followed by transmetallation and reductive elimination.

Cycloaddition and Cyclization

The quinoline core participates in annulation reactions:

Example: FeCl3_33-Catalyzed Annulation

Reaction with aryl ketones and DMSO under oxidative conditions forms 2,4-substituted quinolines (Scheme 2) :

textQuinoline, 4-(ethylthio)- + Aryl ketone → 2-Aryl-4-(ethylthio)quinoline

-

Conditions : K2S2O8, FeCl3, 80°C, 8 h.

-

Key Insight : DMSO acts as a methine source, enabling iminium intermediate formation .

Alkylation and Rearrangement

Alkylation at sulfur leads to sulfonium intermediates, which rearrange to N-acylated products (Scheme 3) :

textQuinoline, 4-(ethylthio)- + Ethyl bromide → 1-Alkyl-3-ethylthio-4-(N-benzoyl-N-phenylamino)quinolinium bromide

Applications De Recherche Scientifique

Scientific Research Applications

- Pharmaceuticals Many quinoline compounds are used as active pharmaceutical ingredients. Quinoline derivatives have been investigated for treating neurodegenerative disorders like Alzheimer's and Parkinson's . Compounds like lenvatinib act as kinase inhibitors, interfering with cell signaling pathways involved in cancer growth and progression . Quinoline-based drugs, like pitavastatin, are employed to reduce cholesterol levels, aiding in the management of cardiovascular diseases .

- Biological activities Quinoline and its derivatives are known for diverse biological activities. The specific biological activity of 4-(ethylthio)-quinoline depends on its structural characteristics and substituents, with potential applications in medicinal chemistry. Studies on the interactions of 4-(ethylthio)-quinoline with biological targets are essential for understanding its pharmacological potential. Investigations may focus on elucidating the therapeutic potential of 4-(ethylthio)-quinoline.

- Antimicrobial applications 4-thioquinolines have shown different degrees of activity against gram-positive and gram-negative microorganisms .

- Anti-cancer drugs Quinoline-4-formamide skeleton derivatives have potential applications in preparing anti-cancer drugs, especially anti-pancreatic cancer drugs .

Quinoline Derivatives as Antioxidants

Mécanisme D'action

The mechanism of action of quinoline, 4-(ethylthio)- involves its interaction with various molecular targets:

DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair.

Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death.

Comparaison Avec Des Composés Similaires

Quinoline, 4-(ethylthio)- can be compared with other quinoline derivatives:

4-Methylquinoline: Similar to quinoline, 4-(ethylthio)- but with a methyl group instead of an ethylthio group, leading to different reactivity and applications.

4-Chloroquinoline: Contains a chlorine atom at the 4-position, which significantly alters its chemical properties and biological activities.

Conclusion

Quinoline, 4-(ethylthio)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, due to the presence of the ethylthio group, make it a valuable compound for further study and application.

Activité Biologique

Quinoline, 4-(ethylthio)- is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

Quinoline itself is characterized by a nitrogen-containing ring structure, and the introduction of the ethylthio group at the 4-position significantly alters its chemical properties. The presence of sulfur in the ethylthio group can enhance the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like quinoline, 4-(ethylthio)- exhibit effectiveness against various bacteria and fungi. For instance:

| Compound | Activity Type | Reference |

|---|---|---|

| Quinoline, 4-(ethylthio)- | Antimicrobial | |

| Iodo-quinoline derivatives | Antimicrobial | |

| Quinoline-4-carboxylic acids | Antileishmanial |

In one study, quinoline derivatives demonstrated significant inhibition against Candida albicans, showcasing their potential as antifungal agents . Additionally, a library of iodo-quinoline derivatives was developed, highlighting their promise as novel antimicrobial agents .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The classic example is quinine, but newer derivatives like quinoline, 4-(ethylthio)- are being explored for similar activities. Research has shown that certain quinoline-4-carboxamide derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum with low nanomolar potency .

Anticancer Activity

The anticancer potential of quinoline derivatives has been a significant focus in recent studies. For example:

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid derivatives | Various (H460, HT-29) | <10 | |

| New quinoline derivatives | Anticancer (DPPH inhibition) | Varies |

Research has indicated that several synthesized quinoline derivatives exhibit promising anticancer activity across various cancer cell lines. A study reported that certain compounds showed high selectivity towards specific cell lines such as H460 and MKN-45 .

Case Studies

- Antimicrobial Efficacy : A series of studies evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus epidermidis, revealing that modifications to the basic structure could enhance activity significantly .

- Antimalarial Screening : In a phenotypic screening against Plasmodium falciparum, several quinoline-4-carboxamide derivatives were identified with moderate potency but favorable pharmacokinetic profiles .

- Anticancer Research : A recent study synthesized new quinoline derivatives and assessed their anticancer activity using DPPH inhibition assays, showing promising antioxidant effects alongside cytotoxicity against cancer cells .

Propriétés

Numéro CAS |

4105-40-2 |

|---|---|

Formule moléculaire |

C11H11NS |

Poids moléculaire |

189.28 g/mol |

Nom IUPAC |

4-ethylsulfanylquinoline |

InChI |

InChI=1S/C11H11NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |

Clé InChI |

TWFYQXCIOOHQID-UHFFFAOYSA-N |

SMILES canonique |

CCSC1=CC=NC2=CC=CC=C21 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.